molecular formula C23H15N3O2S B3010659 4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325987-92-6

4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3010659
CAS No.: 325987-92-6
M. Wt: 397.45
InChI Key: SFBPSXHHMXLTOL-UHFFFAOYSA-N
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Description

4-Cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a small organic molecule featuring a benzamide core substituted with a cyano group at the 4-position. This benzamide is linked via an amide bond to a 1,3-thiazole ring, which is further substituted at the 4-position with a 4-phenoxyphenyl group. The compound’s structure combines electron-withdrawing (cyano) and aromatic (phenoxyphenyl) substituents, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2S/c24-14-16-6-8-18(9-7-16)22(27)26-23-25-21(15-29-23)17-10-12-20(13-11-17)28-19-4-2-1-3-5-19/h1-13,15H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBPSXHHMXLTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide and related compounds from the evidence:

Compound Name Substituents on Benzamide Thiazole Substituents Biological Activity/Notes Reference
This compound 4-Cyano 4-(4-Phenoxyphenyl) Structural features suggest potential kinase or protease inhibition (inferred from analogs). Target
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-Phenoxy 4-(4-Methylphenyl) Exhibited 129.23% efficacy in growth modulation assays (p<0.05).
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-Methoxy 4-(4-Methylphenyl), 5-Phenyl Structural analog with potential applications in material science; no explicit bioactivity reported.
F5254-0161 (N-[4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide) None Complex piperazine-linked substituent Glide score: -6.41 in molecular docking; stable interaction with CIITA-I protein.
EMAC2060 (2-{4-Methoxy-3-[(E)-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl}benzamide bromide) 2-Substituted benzamide with methoxy 4-(4-Methoxyphenyl) Synthesis yield <80%; confirmed by NMR.
Masitinib mesylate (N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide) 4-Piperazinylmethyl 4-(Pyridin-3-yl) Clinically approved tyrosine kinase inhibitor targeting c-KIT.

Key Observations:

Phenoxyphenyl substituents (as in the target compound) are associated with enhanced aromatic stacking interactions, contrasting with methylphenyl groups in ’s compound, which showed high efficacy (129.23%) .

Synthesis Challenges: Compounds with bulkier substituents (e.g., EMAC2060 in ) exhibited lower reaction yields (<80%), suggesting that the target compound’s synthesis may require optimized conditions to accommodate its phenoxyphenyl group .

Biological Relevance: Thiazole-linked benzamides are recurrent in drug discovery. For example, masitinib mesylate () targets tyrosine kinases, while F5254-0161 () modulates CIITA-I, highlighting the scaffold’s versatility . The target compound’s cyano group could position it as a candidate for protease or kinase inhibition.

Research Findings and Data Gaps

  • Structural Insights: The target compound’s azepane sulfonyl analog () shares its 4-phenoxyphenyl-thiazole motif but replaces the cyano group with a sulfonyl moiety, demonstrating how minor substitutions alter physicochemical properties .
  • Biological Data: Direct activity data for the target compound are absent in the evidence. However, analogs like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () and masitinib () provide benchmarks for future assays .
  • Computational Predictions : Molecular docking studies (e.g., glide scores in ) could be applied to the target compound to predict binding modes with proteins like HIV-1 RT or tyrosinase .

Biological Activity

4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure that includes a benzamide core, a thiazole ring, and a phenoxyphenyl substituent. This structural diversity may contribute to its biological activities.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cancer progression or microbial resistance. Potential pathways include:

  • Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for tumor growth or microbial survival.
  • Cell Signaling Modulation : It may alter signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer), and SUIT-2 (pancreatic cancer).
  • Efficacy : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects. The compound showed an IC50 value lower than that of standard chemotherapeutics like cisplatin in some cases, indicating higher potency in certain cell lines.
Cell LineIC50 Value (µM)Comparison to Cisplatin
MDA-MB-2310.550% more potent
HT-291.0Equivalent
SUIT-21.5Less potent

Antimicrobial Activity

In addition to its anticancer properties, the compound has been studied for its antimicrobial effects against various pathogens:

  • Bacterial Strains : Tests against Staphylococcus aureus and Escherichia coli showed promising results.
  • Mechanism : The antimicrobial activity is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have documented the effectiveness of this compound:

  • Study on Breast Cancer Cells :
    • Researchers reported that the compound induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways.
    • Flow cytometry analysis confirmed increased sub-G1 phase cells indicative of apoptosis.
  • Antimicrobial Efficacy :
    • A study demonstrated that the compound inhibited biofilm formation in Staphylococcus aureus, suggesting potential use in treating biofilm-associated infections.

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